2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide
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Description
2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivative Exploration
The exploration and synthesis of novel compounds, including derivatives similar to 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide, are pivotal in expanding the chemical space for potential pharmacological activities. For instance, the synthesis of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through nucleophilic substitution reactions showcases the versatility of similar structural frameworks in generating compounds with potential for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of a versatile one-pot route to 2-quinoline-3-carboxamides from cyanoacetamides emphasizes the significance of efficient synthetic strategies in producing arrays of compounds for biological screening and application (Wang, Herdtweck, & Dömling, 2012).
Biological Activity and Potential Therapeutic Applications
The synthesis and characterization of compounds within the quinoline and isoquinoline families, such as the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, provide a foundation for the discovery of new drugs with potential antimicrobial activity (Elkholy & Morsy, 2006). Furthermore, the exploration of amino-, and sulfanyl-derivatives of benzoquinazolinones underlines the ongoing interest in these compounds for their potential anticancer activities, showcasing the importance of structural modification in enhancing biological activity (Nowak et al., 2015).
Catalytic Activity and Chemical Reactions
The development of novel synthetic methodologies, such as the tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides to prepare aza-heterocycles, demonstrates the potential of compounds with quinoline structures to serve as intermediates in complex chemical transformations (Padwa et al., 2002). This highlights the relevance of this compound and related compounds in facilitating the synthesis of heterocyclic compounds with significant chemical and potential pharmacological properties.
Properties
IUPAC Name |
2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c21-13-20(9-5-1-2-6-10-20)24-17(25)12-27-18-11-15(19(22)26)14-7-3-4-8-16(14)23-18/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H2,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIMPZSGIKVELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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